3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide
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Overview
Description
3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide typically involves the fusion of a triazole ring with a thiadiazine ring. One common method includes the reaction of 4-amino-5-mercapto-4H-[1,2,4]triazoles with aromatic carboxylic acids in the presence of suitable dehydrating agents . Another route involves oxidative cyclization of hydrazones . Microwave-assisted synthesis has also been reported, which involves bromination of 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate for the development of new compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide involves its interaction with specific molecular targets and pathways. The compound’s triazolothiadiazine core allows it to form hydrogen bonds with various receptors, leading to its bioactive profile. It can inhibit enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase, among others .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-triazolo[4,3-a]quinoxalines: Known for their antiviral and antimicrobial activities.
1,3,4-thiadiazoles: These compounds have been studied for their antimicrobial and antifungal properties.
Uniqueness
What sets 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide apart is its unique combination of a triazole and thiadiazine ring, which provides a distinct pharmacophore with a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C16H19N5OS |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]butanamide |
InChI |
InChI=1S/C16H19N5OS/c1-10(2)8-14(22)17-9-12-4-6-13(7-5-12)15-20-21-11(3)18-19-16(21)23-15/h4-7,10H,8-9H2,1-3H3,(H,17,22) |
InChI Key |
DKXOIMPKDCJLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)CC(C)C |
Origin of Product |
United States |
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